3-Fluoro-4-(methanesulfonylmethyl)benzonitrile
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Overview
Description
3-Fluoro-4-(methanesulfonylmethyl)benzonitrile is a chemical compound characterized by a fluorine atom, a methanesulfonylmethyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methanesulfonylmethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzonitrile as the starting material.
Methanesulfonylation: The fluorobenzonitrile undergoes methanesulfonylation, where a methanesulfonyl chloride (mesyl chloride) is used to introduce the methanesulfonylmethyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(methanesulfonylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Primary or secondary amines.
Substitution Products: Amides, imides, or other substituted nitriles.
Scientific Research Applications
3-Fluoro-4-(methanesulfonylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(methanesulfonylmethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
3-Fluoro-4-(methanesulfonylmethyl)benzonitrile is unique due to its specific combination of functional groups. Similar compounds include:
3-Fluoro-4-(methanesulfonylmethyl)aniline: This compound differs by having an amino group instead of a nitrile group.
4-Fluoro-3-(methanesulfonylmethyl)benzonitrile: The position of the fluorine atom is different, leading to variations in reactivity and properties.
These compounds share structural similarities but exhibit different chemical behaviors and applications due to the variations in their functional groups and molecular structures.
Properties
IUPAC Name |
3-fluoro-4-(methylsulfonylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c1-14(12,13)6-8-3-2-7(5-11)4-9(8)10/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUVXOGUTUIZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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